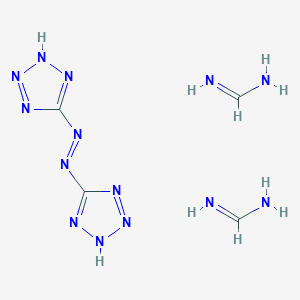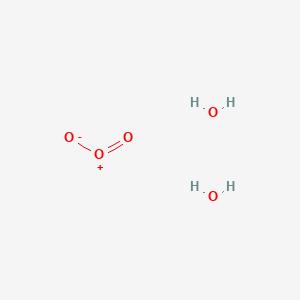
Ozone;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ozone;dihydrate is a compound that consists of ozone (O₃) and water molecules. Ozone is a triatomic molecule made up of three oxygen atoms, known for its strong oxidizing properties. When combined with water, it forms a dihydrate, which has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Ozone;dihydrate can be synthesized through several methods:
Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.
Ultraviolet Ray Method: Ultraviolet lamps with specific wavelengths decompose molecular oxygen into atomic oxygen, which then reacts with water to form this compound.
Plasma Discharge Method: Plasma arcs generate secondary streamers that decompose molecular oxygen into atomic oxygen, which subsequently reacts with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozone generators that use silent discharge or electrochemical reactions to produce ozone, which is then dissolved in water to form the dihydrate .
化学反応の分析
Types of Reactions
Ozone;dihydrate undergoes several types of chemical reactions:
Oxidation: Ozone is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: In certain conditions, ozone can be reduced to oxygen.
Substitution: Ozone can participate in substitution reactions, particularly with organic compounds containing double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxymonosulfate.
Reduction: Reducing agents such as sodium thiosulfate can be used under controlled conditions.
Substitution: Reagents like chlorine or bromine can be used in the presence of ozone to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces hydroxyl radicals, carbonyl compounds, and carboxylic acids.
Reduction: Produces molecular oxygen.
Substitution: Produces halogenated organic compounds.
科学的研究の応用
Ozone;dihydrate has a wide range of applications in scientific research:
Chemistry: Used in advanced oxidation processes for the degradation of organic pollutants.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Utilized in ozone therapy for its immunomodulatory and antimicrobial properties.
Industry: Applied in water treatment processes to remove contaminants and disinfect water.
作用機序
The mechanism of action of ozone;dihydrate involves the generation of reactive oxygen species, particularly hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic and inorganic compounds . These radicals interact with cellular components, leading to oxidative stress and subsequent cellular responses. Key molecular targets include lipids, proteins, and nucleic acids, which undergo oxidation and modification .
類似化合物との比較
Similar Compounds
Singlet Oxygen: Similar in its strong oxidizing properties but differs in its generation and reactivity.
Hydrogen Peroxide: Another strong oxidizing agent, but less reactive compared to ozone.
Peroxymonosulfate: Used in similar oxidation processes but has different reaction pathways.
Uniqueness
Ozone;dihydrate is unique due to its ability to generate hydroxyl radicals efficiently and its strong oxidizing properties, making it highly effective in advanced oxidation processes and various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
832720-24-8 |
|---|---|
分子式 |
H4O5 |
分子量 |
84.03 g/mol |
IUPAC名 |
ozone;dihydrate |
InChI |
InChI=1S/O3.2H2O/c1-3-2;;/h;2*1H2 |
InChIキー |
OYRPBZXELWJYNY-UHFFFAOYSA-N |
正規SMILES |
O.O.[O-][O+]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


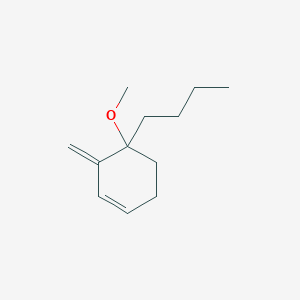
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
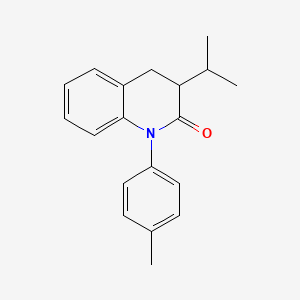
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
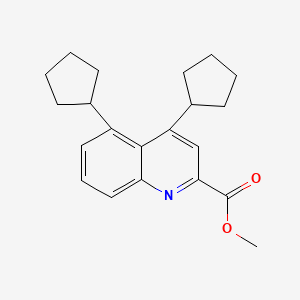
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
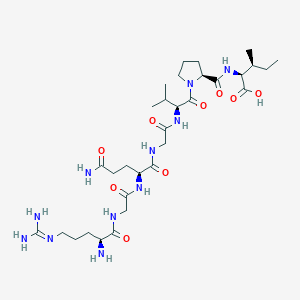
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)

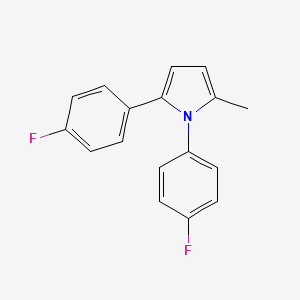
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
